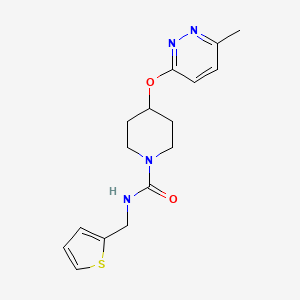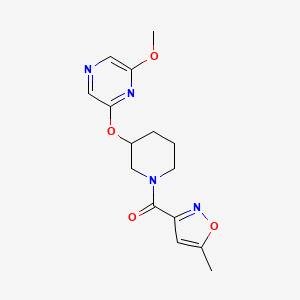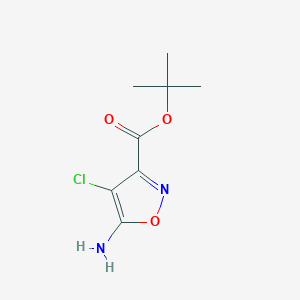
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Wissenschaftliche Forschungsanwendungen
Organic Solar Cell Applications
A study by Kazici et al. (2016) explored the use of a similar acrylonitrile derivative in organic solar cells. The compound, closely related to the one , was synthesized and its structure characterized. It was then evaluated as an electron acceptor in bulk heterojunction organic solar cells, with its optical and electronic properties and photovoltaic performance investigated (Kazici et al., 2016).
Nicotinic Receptor Probes
Zhang, Tomizawa, and Casida (2004) synthesized compounds including a similar acrylonitrile derivative to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These compounds, including 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene 2 and -tetrahydrofuran 3, were synthesized using alpha-nitro ketone intermediates as electrophiles and nucleophiles (Zhang, Tomizawa, & Casida, 2004).
Crystal Structure and Molecular Packing
Penthala et al. (2014) analyzed the crystal structure of a compound similar to (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile. The study highlighted the importance of molecular packing and intermolecular interactions, which are crucial in understanding the material's properties and potential applications (Penthala et al., 2014).
Anticancer Properties
A study by Baker et al. (2021) identified specific dichlorophenylacrylonitriles as lead compounds in the development of novel anticancer compounds. This research is particularly relevant as it explores the anticancer potential of compounds structurally similar to the acrylonitrile (Baker et al., 2021).
Cytotoxic Potency in Cancer Cell Lines
Sa̧czewski et al. (2004) prepared several acrylonitriles substituted with different groups and tested their cytotoxic potency on various human cancer cell lines. This study is significant as it demonstrates the potential biomedical applications of acrylonitrile derivatives in cancer treatment (Sa̧czewski et al., 2004).
Photophysical Properties
Castillo et al. (2021) synthesized and characterized acrylonitrile derivatives for their optical properties, which could be pertinent in understanding the photophysical applications of similar compounds (Castillo et al., 2021).
Eigenschaften
IUPAC Name |
(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-7-3-2-6-16(17)18-9-8-15(24-18)12-14(13-21)19(23)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXCVSAGCDAFK-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

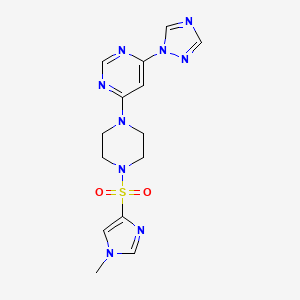
![(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2670137.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2670139.png)
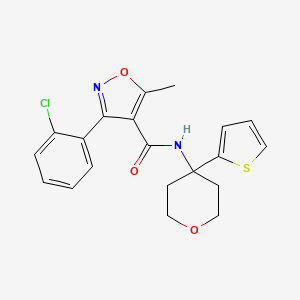
![1-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2670141.png)
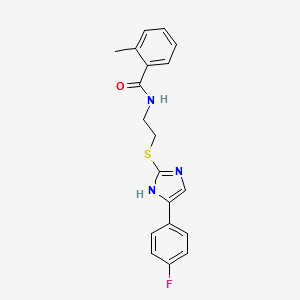
![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)
![3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2670146.png)

